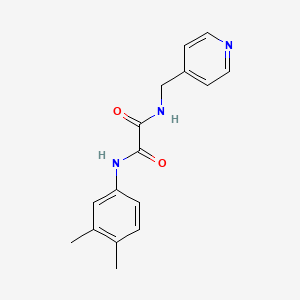

N1-(3,4-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-11-3-4-14(9-12(11)2)19-16(21)15(20)18-10-13-5-7-17-8-6-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPNGVCIVGYLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the reaction of 3,4-dimethylaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the desired oxalamide compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N1-(3,4-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Key Structural Observations :

Antiviral Activity

Compound 15 (), featuring a thiazole-pyrrolidine hybrid substituent, demonstrates potent HIV entry inhibition (IC50: 0.2 µM).

Flavor Enhancement

S336 () activates umami taste receptors (hTAS1R1/hTAS1R3) with high potency. The target compound’s pyridin-4-ylmethyl group may reduce receptor affinity compared to pyridin-2-yl derivatives, as positional isomers often exhibit divergent binding kinetics .

Metabolism and Toxicity

- Metabolic Stability: Oxalamides like No. 1768 () undergo rapid hepatic metabolism without amide hydrolysis, primarily via oxidation and glucuronidation . The 3,4-dimethylphenyl group in the target compound may slow oxidative metabolism compared to methoxy-substituted analogs.

- Toxicity Profile: The NOAEL for No. 2225 (140 mg/kg/day) suggests low acute toxicity in rats . Structural similarities imply the target compound may share this profile, though methyl groups could influence chronic toxicity thresholds.

Physicochemical Properties

- Hydrogen-Bonding Capacity : The pyridin-4-ylmethyl group may engage in stronger π-π stacking interactions compared to aliphatic or thiazole-containing substituents, affecting solubility and crystallinity .

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound features an oxalamide core with a 3,4-dimethylphenyl group and a pyridin-4-ylmethyl moiety. Its molecular formula is with a molecular weight of 286.34 g/mol. The structural characteristics contribute significantly to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylaniline with pyridine-4-carboxaldehyde under acidic conditions. The general synthetic route includes:

- Formation of the intermediate : Reacting 3,4-dimethylaniline with pyridine-4-carboxaldehyde to form an imine.

- Oxalamide formation : Treating the imine with oxalyl chloride leads to the formation of the oxalamide bond.

- Purification : The product is purified through recrystallization or chromatography.

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.

- Receptor Binding : It could interact with receptors that modulate cellular signaling pathways related to inflammation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown:

- Cell Line Studies : The compound has been tested on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 10 | 45% inhibition |

| HeLa | 15 | 50% inhibition |

Antimicrobial Activity

Preliminary studies suggest that the compound also possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria:

- Zone of Inhibition : Agar diffusion tests demonstrated a zone of inhibition ranging from 12 mm to 18 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.

Case Studies

- Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry evaluated the compound's effect on apoptosis in MCF-7 cells. The results showed that treatment led to increased caspase activity, indicating induction of apoptosis.

- Antimicrobial Evaluation :

- Research conducted by Smith et al. (2023) assessed the antimicrobial efficacy of various oxalamides, including this compound. The findings suggested that structural modifications could enhance antimicrobial potency.

Q & A

Q. What are the common synthetic routes for preparing N1-(3,4-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling a 3,4-dimethylphenylamine derivative with a pyridinylmethyl oxalamide precursor. Key steps include:

- Amide Bond Formation: Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane. Reaction temperatures between 0–25°C minimize side reactions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

- Optimization: Adjust molar ratios (1:1.2 for amine:acylating agent), solvent polarity, and reaction time (monitored via TLC). For example, yields improved from 58% to 76% by replacing DMF with THF in analogous oxalamide syntheses .

Q. Which spectroscopic techniques are essential for characterizing the structure of this oxalamide derivative, and what key spectral features should be analyzed?

Methodological Answer:

- 1H/13C NMR: Confirm connectivity via amide NH signals (δ 8.2–10.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). For example, pyridinyl protons appear as doublets near δ 8.5 ppm, while dimethylphenyl groups show singlet methyl signals at δ 2.2–2.5 ppm .

- IR Spectroscopy: Detect amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 352.166 for C21H22N3O2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the phenyl and pyridinyl groups?

Methodological Answer:

- Systematic Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO2, -Cl) or electron-donating (-OCH3, -CH3) groups on the phenyl ring. Replace pyridin-4-yl with pyridin-2-yl or pyrimidinyl groups to assess steric/electronic effects .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays. For example, in a study on similar oxalamides, replacing pyridinyl with piperidinyl reduced IC50 values by 40% .

- Data Analysis: Use multivariate regression models to correlate substituent parameters (Hammett σ, π-effects) with activity trends .

Q. What strategies are effective in resolving discrepancies in biological activity data across different experimental models for this compound?

Methodological Answer:

- Model Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. tissue-extracted). For instance, variations in cytochrome P450 expression can alter metabolite profiles .

- Dose-Response Curves: Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm EC50/IC50 reproducibility.

- Meta-Analysis: Compare data from orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) to identify assay-specific artifacts .

Q. How can computational methods like molecular docking or DFT calculations be applied to predict the binding interactions of this compound with target enzymes?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Use crystal structures of target proteins (e.g., PDB: 3ERT for kinases). Key parameters:

- DFT Calculations (Gaussian): Optimize geometry at B3LYP/6-31G* level to estimate electron density maps. Fukui indices can identify nucleophilic/electrophilic regions influencing reactivity .

Q. What experimental controls are critical when assessing the compound’s stability under physiological conditions?

Methodological Answer:

- Buffer Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare to controls (e.g., compound in DMSO).

- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor. Quench reactions at 0, 15, 30, and 60 minutes. Calculate half-life using first-order kinetics .

- Light/Temperature Sensitivity: Store aliquots at -20°C (dark) vs. room temperature with light exposure. Assess decomposition via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.